1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one
Description
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one is a fluorinated isoxazole derivative characterized by a difluoromethyl substituent at the 5-position of the 1,2-oxazole ring and an acetyl group at the 3-position. The difluoromethyl group imparts unique electronic and steric properties, often enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. The compound’s synthesis likely follows protocols similar to those for related isoxazole derivatives, involving cyclization reactions, halogenation, or nucleophilic substitution to introduce the difluoromethyl group .
Properties
IUPAC Name |
1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c1-3(10)4-2-5(6(7)8)11-9-4/h2,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLCVYNOIRDESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the fragmentation of a difluoromethyl sulfonyl radical anion, which then adds to a nickel complex, followed by reductive elimination to release the difluoromethylated product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one is a chemical compound with the CAS number 2138534-69-5 . It features a difluoromethyl group attached to an oxazole ring. The compound has a molecular weight of 161.11 and the molecular formula .
Scientific Research Applications
This compound is used in various scientific research applications:
- Chemistry It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
- Biology Its unique structure makes it a valuable tool for studying biological processes and interactions.
- Industry It is used in the production of various industrial chemicals and materials.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized under specific conditions to form corresponding oxides.
- Reduction Reduction reactions can convert it into its reduced forms, often involving hydrogenation.
- Substitution The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Mechanism of Action
The mechanism of action of 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it effective in modulating biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Properties: Difluoromethyl (Target Compound): The -CF₂H group is smaller and less electron-withdrawing than -CF₃ but more lipophilic than non-fluorinated substituents. This balance may improve membrane permeability while retaining metabolic stability . 4-Methoxybenzoyl: The methoxy group (electron-donating) increases solubility in polar solvents, contrasting with the hydrophobic nature of fluorinated analogs .
Synthetic Accessibility :
- Derivatives with aryl or benzoyl substituents (e.g., Compounds 37 and 40) are synthesized in ~70% yields via cyclization and recrystallization, suggesting robust protocols for bulky substituents .
- Fluorinated analogs may require specialized reagents (e.g., difluoromethylation agents), though specific details are absent in the evidence.
Biological Relevance :
- Compounds like 37 and 40 () demonstrate the role of bulky/electron-withdrawing groups in anticancer activity, likely through enzyme inhibition or DNA intercalation.
- Fluorinated derivatives (e.g., trifluoromethyl in ) are common in drug design due to their resistance to oxidative metabolism.
Limitations in Current Data:
- No direct biological or crystallographic data are provided for the target compound.
- Physicochemical properties (e.g., melting points, solubility) are inferred from structural analogs.
Biological Activity
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one is a synthetic compound characterized by a difluoromethyl group attached to an oxazole ring. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅F₂NO₂ |
| Molar Mass | 161.11 g/mol |
| Density | 1.289 g/cm³ |
| Boiling Point | 234.4 °C (predicted) |
| pKa | -6.98 (predicted) |
These properties indicate a relatively stable compound with potential for various chemical reactions, which can be exploited for biological applications.
The biological activity of this compound is believed to be linked to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's reactivity and binding affinity towards biological macromolecules, potentially modulating various biochemical pathways.
Case Study: Anticancer Activity
A relevant study explored the DNA cleavage activity of oxazole derivatives under reducing conditions. The findings suggest that compounds with similar functionalities can inhibit the proliferation of HeLa cells (a cervical cancer cell line) through mechanisms involving DNA damage and apoptosis induction .
Toxicological Profile
The safety profile of this compound indicates potential toxicity:
- Harmful if swallowed (H302)
- Causes skin irritation (H315)
These warnings highlight the necessity for careful handling in laboratory settings.
Research Applications
The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific diseases.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it can be compared with other difluoromethylated compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Difluoromethyl phenyl sulfide | Moderate antibacterial | Sulfide linkage |
| Difluoromethyl-1,3,4-oxadiazole derivatives | Anticancer properties | Oxadiazole ring |
| This compound | Potential anticancer | Oxazole ring with difluoromethyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
